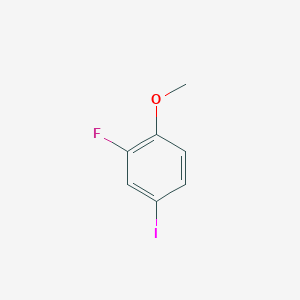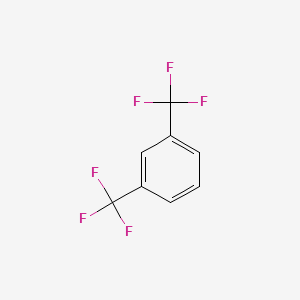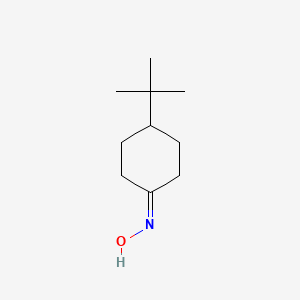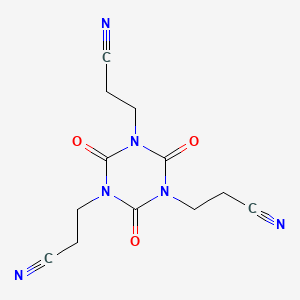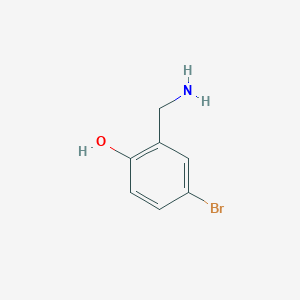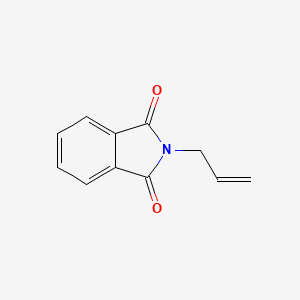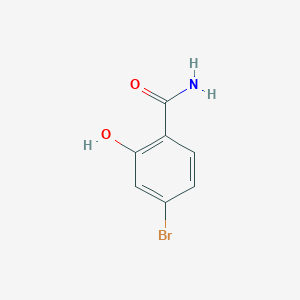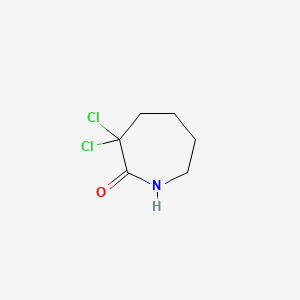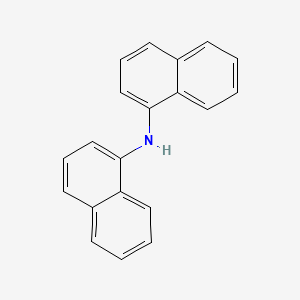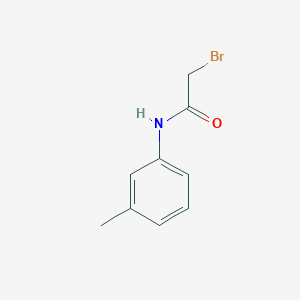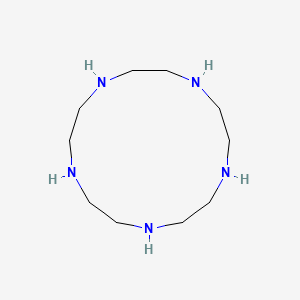
1,4,7,10,13-Pentaazacyclopentadecane
Overview
Description
1,4,7,10,13-Pentaazacyclopentadecane is a macrocyclic ligand with the chemical formula C10H25N5. It is a member of the azamacrocycle family, which are compounds containing nitrogen atoms within a ring structure. This compound is known for its ability to form stable complexes with various metal ions, making it valuable in coordination chemistry and various industrial applications .
Mechanism of Action
Target of Action
It’s known that this compound is a macrocyclic ligand, which means it can form complexes with various metal ions . These complexes can potentially interact with different biological targets, depending on the specific metal ion involved.
Mode of Action
The mode of action of 1,4,7,10,13-Pentaazacyclopentadecane is primarily through its ability to form complexes with metal ions. The compound has five nitrogen atoms that can donate electrons to form coordinate bonds with metal ions . This allows it to encapsulate and stabilize the metal ion, altering its reactivity and potentially its interactions with biological molecules.
Action Environment
Environmental factors can influence the action of this compound. For example, the presence and concentration of different metal ions in the environment can affect which complexes the compound forms. Additionally, factors such as pH and temperature could potentially influence the stability of these complexes .
Biochemical Analysis
Biochemical Properties
1,4,7,10,13-Pentaazacyclopentadecane plays a significant role in biochemical reactions due to its strong chelating properties. It interacts with various metal ions, forming stable complexes that can influence enzymatic activities. For instance, it has been shown to interact with nickel(II) ions, forming a complex that can affect the activity of nickel-dependent enzymes . Additionally, this compound can bind to other biomolecules, such as proteins and nucleic acids, potentially altering their structure and function.
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways by modulating the activity of metal-dependent enzymes and proteins. For example, its interaction with nickel(II) ions can affect the function of nickel-dependent enzymes, which play crucial roles in cellular metabolism and gene expression . Furthermore, this compound has been observed to impact cellular metabolism by altering the availability of essential metal ions, thereby influencing various metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through its strong chelating properties. It can form stable complexes with metal ions, such as nickel(II), by coordinating through its nitrogen atoms . These complexes can inhibit or activate metal-dependent enzymes, leading to changes in enzymatic activity and subsequent alterations in cellular processes. Additionally, this compound can bind to nucleic acids, potentially affecting gene expression by altering the structure of DNA or RNA.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under inert atmosphere and room temperature conditions . Its long-term effects on cellular function can vary depending on the experimental conditions and the specific cellular context. Studies have shown that this compound can maintain its chelating properties over extended periods, allowing for sustained modulation of metal-dependent enzymes and cellular processes.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, this compound can effectively modulate the activity of metal-dependent enzymes without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, potentially due to the excessive chelation of essential metal ions. These toxic effects can manifest as disruptions in cellular metabolism, oxidative stress, and damage to cellular structures.
Metabolic Pathways
This compound is involved in various metabolic pathways through its interactions with metal ions and enzymes. It can influence the activity of enzymes involved in metal ion homeostasis, such as those responsible for the uptake, storage, and utilization of nickel(II) ions . By modulating these enzymes, this compound can affect metabolic flux and the levels of metabolites within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its availability for biochemical reactions . The transport and distribution of this compound can also be influenced by its chelation of metal ions, which may alter its affinity for specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, its interaction with metal ions can influence its localization to organelles involved in metal ion homeostasis, such as the mitochondria or the endoplasmic reticulum. The subcellular localization of this compound can therefore play a crucial role in determining its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4,7,10,13-Pentaazacyclopentadecane can be synthesized through a multi-step process involving the cyclization of linear polyamines. One common method involves the reaction of diethylenetriamine with formaldehyde and formic acid, followed by cyclization with ethylenediamine . The reaction conditions typically require refluxing the mixture for several hours, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient cyclization and high yield. The final product is purified using techniques such as distillation and chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
1,4,7,10,13-Pentaazacyclopentadecane undergoes various chemical reactions, including:
Complexation Reactions: It forms stable complexes with metal ions such as nickel, copper, and cobalt.
Substitution Reactions: The nitrogen atoms in the ring can participate in substitution reactions with electrophiles.
Oxidation and Reduction Reactions: The compound can undergo redox reactions, particularly when coordinated with metal ions.
Common Reagents and Conditions
Complexation: Metal salts such as nickel(II) chloride or copper(II) sulfate are commonly used in aqueous or methanolic solutions.
Substitution: Electrophiles like alkyl halides can be used under basic conditions to facilitate substitution at the nitrogen atoms.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed depending on the desired redox state.
Major Products
Metal Complexes: Formation of stable metal-ligand complexes such as Ni(C10H25N5)2.
Substituted Derivatives: Products with alkyl or aryl groups attached to the nitrogen atoms.
Scientific Research Applications
1,4,7,10,13-Pentaazacyclopentadecane has a wide range of applications in scientific research:
Coordination Chemistry: Used as a ligand to study metal-ligand interactions and the properties of metal complexes.
Biological Studies: Investigated for its potential use in drug delivery systems and as a chelating agent in biological systems.
Industrial Applications: Utilized in the production of advanced materials and as a stabilizer in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
1,4,7,10,13-Pentaazacyclotridecane: A smaller ring analog with similar coordination properties but different ring strain and stability.
1,4,7,10,13,16-Hexaazacyclooctadecane: A larger ring analog with additional nitrogen atoms, offering different coordination geometries and binding affinities.
Uniqueness
1,4,7,10,13-Pentaazacyclopentadecane is unique due to its specific ring size and the number of nitrogen atoms, which provide an optimal balance between ring strain and coordination ability. This makes it particularly effective in forming stable complexes with a wide range of metal ions, making it a versatile ligand in coordination chemistry .
Properties
IUPAC Name |
1,4,7,10,13-pentazacyclopentadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H25N5/c1-2-12-5-6-14-9-10-15-8-7-13-4-3-11-1/h11-15H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCBVVQAMMXRFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNCCNCCNCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90183699 | |
| Record name | 1,4,7,10,13-Pentaazacyclopentadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90183699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
295-64-7 | |
| Record name | 1,4,7,10,13-Pentaazacyclopentadecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=295-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4,7,10,13-Pentaazacyclopentadecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000295647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4,7,10,13-Pentaazacyclopentadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90183699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
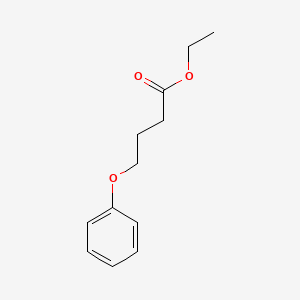
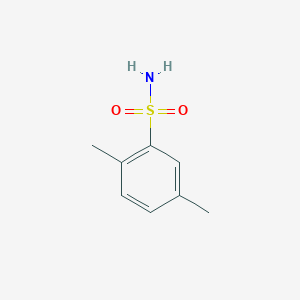
![3-[(2-Hydroxybenzoyl)amino]propanoic acid](/img/structure/B1330112.png)
